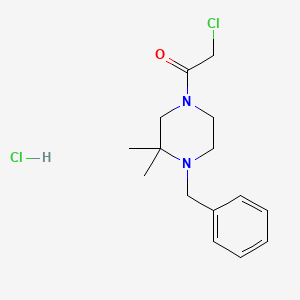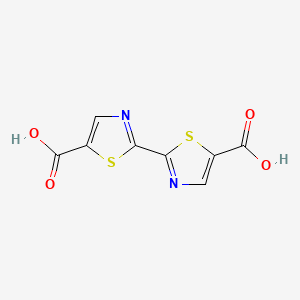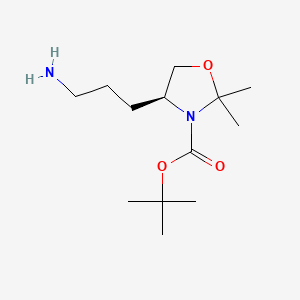
tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate (TBDC) is an organic compound that belongs to the class of carbamates. It is a white solid that is soluble in water and other organic solvents. TBDC has a wide range of applications in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate has a wide range of applications in scientific research. It is used as a substrate for the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been used as a catalyst in the synthesis of other organic compounds, such as polymers, polyesters, and polyamides. Additionally, tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate has been used in the synthesis of pharmaceuticals, including anti-inflammatory drugs and antifungal agents.
Wirkmechanismus
Tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate acts as a substrate for the enzyme carbonic anhydrase, which catalyzes the conversion of carbon dioxide and water into bicarbonate ions. This reaction is essential for the regulation of pH in the body, and for the transport of carbon dioxide in the blood. tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate also acts as a catalyst in the synthesis of other organic compounds, such as polymers, polyesters, and polyamides.
Biochemical and Physiological Effects
tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate has been found to be non-toxic and non-irritating to the skin and eyes. It has also been found to be non-mutagenic and non-carcinogenic. In addition, tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate has been found to have no significant effects on the reproductive system and does not accumulate in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate is an ideal compound for use in laboratory experiments due to its low cost and ease of synthesis. It is also non-toxic and non-irritating, making it safe to use in experiments. However, tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate is not very stable in acidic solutions and can be easily hydrolyzed under acidic conditions.
Zukünftige Richtungen
There are several potential future directions for research on tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate. These include the development of new synthesis methods for tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate, the investigation of its effects on other enzymes, and the exploration of its potential uses in drug delivery systems. Additionally, further research could be conducted on the biochemical and physiological effects of tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate, as well as on its potential applications in the medical field.
Synthesemethoden
Tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate can be synthesized by the reaction of tert-butyl isocyanate and 4-amino-2,3-diaminopyridine. This reaction occurs in an aqueous solution and is catalyzed by a base such as potassium hydroxide. The reaction proceeds in two steps, first forming a carbamate ester, then followed by a hydrolysis reaction to form the desired product.
Eigenschaften
IUPAC Name |
tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,11H2,1-3H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDCVLLEVUZVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)

![ethyl 3-({[(tert-butoxy)carbonyl]amino}(phenyl)methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B6611148.png)



![tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate](/img/structure/B6611183.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6611186.png)

![4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6611203.png)
![3,3-bis(chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B6611210.png)
![N-{2-[(2-{[3-(2-aminoethoxy)phenyl]amino}-5-fluoropyrimidin-4-yl)amino]phenyl}methanesulfonamide, trifluoroacetic acid](/img/structure/B6611219.png)
